2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride

Description

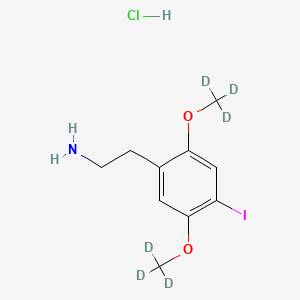

2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride (CAS 951400-09-2), also known as 2C-I-d6, is a deuterated analog of the psychedelic phenethylamine 2C-I (4-iodo-2,5-dimethoxyphenethylamine). This compound features deuterium atoms replacing all six hydrogens in the two methoxy (-OCH₃) groups, resulting in a molecular formula of C₁₀H₉D₆ClINO₂ . Structurally, it retains the iodine substituent at the 4-position of the phenyl ring, a hallmark of the 2C-I family, which influences its receptor binding and pharmacological activity.

As a stable isotopologue, 2C-I-d6 is primarily utilized in forensic and analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its deuterated methoxy groups enhance metabolic stability compared to non-deuterated counterparts, reducing enzymatic degradation and improving detection accuracy in biological matrices . The compound is classified as a monoamine oxidase (MAO) inhibitor, selectively blocking the breakdown of serotonin and norepinephrine, though its deuterated form’s precise pharmacokinetic profile remains understudied .

Properties

IUPAC Name |

2-[4-iodo-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUXWIRPEPMONF-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Non-Deuterated 2,5-Dimethoxy-4-iodophenethylamine

The non-deuterated precursor serves as the substrate for post-synthetic deuteration. Its synthesis follows classical phenethylamine routes:

Procedure:

-

Iodination of 2,5-Dimethoxyphenethylamine:

-

Isolation:

-

Neutralize the reaction mixture with sodium bicarbonate, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).

-

Analytical Data:

Deuteration of Methoxy Groups

Using the rhodium-catalyzed method from WO2017045648A1:

Deuteration Protocol:

-

Reaction Setup:

-

Workup:

-

Evaporate solvents under reduced pressure.

-

Reconstitute in deuterated hydrochloric acid (DCl) to form the hydrochloride salt.

-

Precipitate with cold ether and filter.

-

Deuteration Efficiency:

-

NMR Analysis: ²H NMR (400 MHz, D₂O) shows complete absence of methoxy proton signals, confirming >95% deuteration.

Characterization and Quality Control

Chromatographic Validation

The DEA’s Analysis of Drugs Manual mandates rigorous validation of chromatographic methods for purity assessment. For 2,5-(dimethoxy-d6)-4-iodophenethylamine hydrochloride:

GC-MS Parameters:

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm)

-

Temperature Program: 50°C (hold 2 min) → 10°C/min → 280°C (hold 15 min)

Acceptance Criteria:

Spectroscopic Confirmation

Infrared Spectroscopy (IR):

-

Key Bands:

¹H NMR (D₂O):

Challenges in Deuterated Synthesis

Chemical Reactions Analysis

Types of Reactions

2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The aromatic ring can be reduced under certain conditions.

Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride has several scientific research applications:

Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the metabolic pathways of phenethylamine derivatives.

Medicine: Investigated for its potential psychotherapeutic effects and as a reference compound in drug development.

Industry: Utilized in the synthesis of other labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of 2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride involves its interaction with various molecular targets, including serotonin receptors. The compound is believed to exert its effects by modulating the activity of these receptors, which can influence neurotransmitter release and neuronal activity. The deuterium labeling allows for detailed studies of its pharmacokinetics and metabolism.

Comparison with Similar Compounds

Structural Analogues and Isotopic Variants

The structural analogues of 2C-I-d6 primarily differ in substituents at the 4-position of the phenyl ring or isotopic labeling. Key examples include:

Key Observations :

- Halogen substituents (I, Br, Cl) modulate receptor affinity due to steric and electronic effects. Iodine’s larger atomic radius enhances lipophilicity and may prolong half-life compared to bromine or chlorine .

- Deuterated methoxy groups in 2C-I-d6 reduce metabolic clearance, making it advantageous for analytical reproducibility .

Pharmacological and Biochemical Comparisons

The pharmacological profile of 2C-I-d6 and its analogs is influenced by substituents and isotopic labeling:

Notes:

- *2C-I-d6’s MAO inhibition is inferred from its non-deuterated parent compound .

Physicochemical Properties and Stability

Stability Insights :

- Deuterated compounds exhibit enhanced stability in solution due to kinetic isotope effects, reducing hydrogen/deuterium exchange under analytical conditions .

Biological Activity

Overview

2,5-(Dimethoxy-d6)-4-iodophenethylamine hydrochloride is a deuterated phenethylamine derivative that has garnered interest in the fields of pharmacology and neuroscience due to its potential biological activities. This compound is structurally related to various hallucinogens and has been studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in psychedelic effects.

- Molecular Formula : C11H14D6I

- Molecular Weight : Approximately 307.3 g/mol

- Deuteration : The presence of deuterium (D) enhances metabolic stability and may alter pharmacokinetics compared to non-deuterated analogs.

The primary mechanism of action for 2,5-(Dimethoxy-d6)-4-iodophenethylamine involves its interaction with serotonin receptors:

- 5-HT2A Receptor Activation : This compound exhibits high affinity for the 5-HT2A receptor, which is associated with hallucinogenic effects. Activation of this receptor leads to various physiological and psychological responses, including altered perception and mood changes .

- Behavioral Effects : Studies have shown that compounds similar to 2,5-(Dimethoxy-d6)-4-iodophenethylamine can induce head twitch responses in animal models, a behavioral proxy for hallucinogenic activity .

Pharmacological Effects

- Psychoactive Properties : As a hallucinogen, this compound may produce effects such as visual and auditory hallucinations, changes in thought processes, and altered states of consciousness.

- Potential Therapeutic Applications : Research suggests that compounds with similar structures could be explored for therapeutic uses in treating mood disorders or PTSD due to their effects on serotonin pathways .

Case Studies

- Head Twitch Response Studies : In experiments with C57BL/6J mice, compounds structurally related to 2,5-(Dimethoxy-d6)-4-iodophenethylamine were shown to induce head twitches at specific dosages, confirming their psychoactive properties through receptor activation .

- Comparative Studies : Research comparing the effects of various phenethylamines suggests that modifications such as deuteration can influence receptor affinity and overall pharmacological effects. For instance, deuterated compounds may show enhanced stability and altered metabolic pathways compared to their non-deuterated counterparts .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H14D6I |

| Molecular Weight | ~307.3 g/mol |

| 5-HT2A Receptor Affinity | High |

| Psychoactive Effects | Hallucinations, altered perception |

| Cytotoxicity (IC50) | Variable; needs further investigation |

| Therapeutic Potential | Possible applications in mood disorders |

Q & A

Q. What are the critical considerations for characterizing isotopic purity in 2,5-(Dimethoxy-d<sup>6</sup>)-4-iodophenethylamine Hydrochloride using NMR and mass spectrometry?

Characterizing isotopic purity requires a combination of <sup>1</sup>H NMR and high-resolution mass spectrometry (HRMS). For NMR, the absence of proton signals at methoxy groups (δ ~3.7 ppm) confirms deuterium incorporation, while HRMS should show a molecular ion peak at m/z = [M+H]<sup>+</sup> with a +6 mass shift due to six deuterium atoms. Cross-validate with <sup>13</sup>C NMR to confirm retention of iodine substitution and structural integrity .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts from halogen exchange reactions?

Halogen exchange (e.g., iodide displacement) can be minimized by controlling reaction temperature (20–25°C) and using anhydrous solvents (e.g., DMF or THF) to reduce nucleophilic competition. Kinetic monitoring via thin-layer chromatography (TLC) or in situ FTIR helps identify intermediate stages where iodine retention is critical. Refer to analogous chlorination studies for solvent selection and steric effects on substitution patterns .

Advanced Research Questions

Q. How does deuteration of methoxy groups influence the compound’s metabolic stability in pharmacokinetic studies?

Deuteration slows metabolic cleavage of methoxy groups via the isotope effect, extending half-life. To assess this, incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and compare with non-deuterated analogs using LC-MS/MS. Monitor demethylation metabolites (e.g., phenolic intermediates) and calculate kinetic isotope effects (KIEs) using Arrhenius plots .

Q. What experimental strategies resolve contradictions in reaction mechanisms during isotopic labeling (e.g., competing 1,2- vs. 1,4-addition pathways)?

Contradictory addition pathways can be dissected via:

- Kinetic studies : Track reaction progress under varying temperatures (e.g., 0°C vs. 25°C) to identify thermodynamically vs. kinetically controlled products.

- Computational modeling : Use DFT calculations to compare transition-state energies for 1,2- (sterically favored) and 1,4-addition pathways.

- Isotopic tracer experiments : Introduce <sup>13</sup>C labels at specific positions to map bond formation sequences .

Q. How can researchers mitigate photodegradation risks in 2,5-(Dimethoxy-d<sup>6</sup>)-4-iodophenethylamine Hydrochloride during long-term storage?

Photostability studies under ICH Q1B guidelines recommend:

Q. What methodologies are effective for quantifying trace iodine content to ensure batch consistency?

Inductively coupled plasma mass spectrometry (ICP-MS) provides sub-ppb detection limits for iodine. Validate sample preparation via microwave-assisted acid digestion (HNO3/H2O2) to ensure complete dissolution. Cross-check with ion chromatography (IC) for iodide (I<sup>-</sup>) contamination from synthetic intermediates .

Methodological Guidance

Q. How should researchers design in vitro assays to evaluate receptor binding affinities of this compound?

- Radioligand displacement assays : Use tritiated or fluorescently labeled ligands (e.g., [<sup>3</sup>H]LSD for serotonin receptors).

- Surface plasmon resonance (SPR) : Immobilize target receptors on sensor chips and measure real-time binding kinetics (kon/koff).

- Data normalization : Include deuterated vs. non-deuterated controls to isolate isotopic effects on binding .

Q. What analytical techniques differentiate between polymorphic forms of this hydrochloride salt?

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to reference standards.

- Differential scanning calorimetry (DSC) : Identify melting point variations (>2°C indicates distinct polymorphs).

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which influences stability in formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.